BenchChemオンラインストアへようこそ!

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Lipophilicity Scaffold selection

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039041-18-3) is a heterocyclic small-molecule scaffold belonging to the 5-aryl-1H-pyrazole-3-carboxylic acid chemotype. It bears a para-cyclohexylphenyl substituent at the pyrazole 5-position and a free carboxylic acid at the 3-position (molecular formula C16H18N2O2, molecular weight 270.33 g/mol).

Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
CAS No. 1039041-18-3
Cat. No. B3024063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid
CAS1039041-18-3
Molecular FormulaC16H18N2O2
Molecular Weight270.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
InChIInChI=1S/C16H18N2O2/c19-16(20)15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)(H,19,20)
InChIKeyVWQGKXCGAQZNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039041-18-3): Core Scaffold Identity and Procurement Specifications


5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1039041-18-3) is a heterocyclic small-molecule scaffold belonging to the 5-aryl-1H-pyrazole-3-carboxylic acid chemotype [1]. It bears a para-cyclohexylphenyl substituent at the pyrazole 5-position and a free carboxylic acid at the 3-position (molecular formula C16H18N2O2, molecular weight 270.33 g/mol) . The compound is supplied as a research-grade building block by multiple vendors at purity levels of ≥95% (Fluorochem, CymitQuimica), 95+% (Life Chemicals), and NLT 98% (MolCore) . The 4-cyclohexylphenyl motif introduces substantial lipophilicity (calculated distribution coefficient logD = 4.073) [2], distinguishing it from simpler 5-phenyl-1H-pyrazole-3-carboxylic acid congeners and positioning it as a versatile, hydrophobically tuned intermediate for medicinal chemistry derivatization programs.

Why 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Simpler Pyrazole-3-carboxylic Acids or Ester Analogs


Generic substitution of 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid with unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6) or its ethyl ester (CAS 1326811-96-4) is unsound for several reasons grounded in both physicochemical properties and documented class-level SAR. First, the 4-cyclohexylphenyl group at the pyrazole 5-position imparts a marked increase in lipophilicity and steric bulk relative to an unsubstituted phenyl ring; this substitution pattern has been shown in the congeneric 5-aryl-1H-pyrazole-3-carboxylic acid series to shift carbonic anhydrase isoform selectivity toward membrane-associated hCA IX and XII over cytosolic hCA I and II, with Ki values differing by an order of magnitude depending on the para-substituent [1]. Second, the free carboxylic acid at position 3 is functionally non-interchangeable with the corresponding ethyl ester: the carboxylic acid provides a direct metal-coordinating zinc-binding group essential for carbonic anhydrase inhibition and enables one-step amide coupling for library synthesis without a deprotection step, whereas the ethyl ester (MW 298.39 vs. 270.33 for the acid) requires hydrolysis prior to further derivatization, adding synthetic steps and potentially compromising yield . Third, the compound exists in tautomeric equilibrium with its regioisomer 3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylic acid; however, the position of the carboxylic acid relative to the aryl substituent influences coordination geometry at catalytic metal centers, as evidenced by X-ray crystallographic studies of heteroaryl-pyrazole carboxylic acids bound to human carbonic anhydrase II [2].

Quantitative Differentiation Evidence for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid Against Closest Analogs


Physicochemical Differentiation: Lipophilicity and Molecular Weight Versus the Unsubstituted 5-Phenyl-1H-pyrazole-3-carboxylic Acid

The 4-cyclohexylphenyl substitution substantially increases both molecular weight and lipophilicity compared to the unsubstituted 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold. The target compound has a molecular weight of 270.33 g/mol and a calculated distribution coefficient (logD) of 4.073 at physiological pH [1]. By contrast, the unsubstituted 5-phenyl-1H-pyrazole-3-carboxylic acid (C10H8N2O2) has a molecular weight of approximately 188.18 g/mol, representing a mass increase of ~82 g/mol (44% greater) for the cyclohexylphenyl analog. The logD of 4.073 places this compound firmly in the lipophilic range preferred for membrane-associated target engagement, which is consistent with the observation that para-bulky substituents on 5-aryl-1H-pyrazole-3-carboxylic acids enhance selectivity for membrane-bound carbonic anhydrase isoforms IX and XII [2]. This physicochemical differentiation is quantifiable and directly impacts biological target partitioning and ADME properties.

Physicochemical profiling Lipophilicity Scaffold selection

Scaffold Derivatization Efficiency: Free Carboxylic Acid Versus Ethyl Ester for Library Synthesis

The free carboxylic acid functionality at position 3 enables direct, single-step amide coupling or esterification without requiring a deprotection step, in contrast to the ethyl ester analog ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate (CAS 1326811-96-4). The ester prodrug has a molecular weight of 298.39 g/mol versus 270.33 g/mol for the acid, and its use in library synthesis mandates a hydrolysis step (typically basic or acidic) prior to functionalization, which can compromise yields, introduce racemization risks, and limit compatibility with sensitive functional groups . Both compounds are commercially available at comparable purity (95.0%) from the same supplier (Fluorochem) , but the acid form eliminates one synthetic transformation and provides the zinc-binding carboxylate directly for metalloenzyme inhibitor programs, as demonstrated by the X-ray structure of a heteroaryl-pyrazole carboxylic acid coordinated to the catalytic zinc in human carbonic anhydrase II (PDB 6B4D, resolution 1.20 Å) [1].

Medicinal chemistry Parallel synthesis Amide coupling

Carbonic Anhydrase Isoform Selectivity: Class-Level Evidence from the 5-Aryl-1H-pyrazole-3-carboxylic Acid Series

A congeneric set of 23 phenyl-substituted 5-phenyl-1H-pyrazole-3-carboxylic acids was systematically evaluated against human carbonic anhydrase isoforms I, II, IX, and XII by stopped-flow CO2 hydrase assay [1]. The series demonstrated clear, selective inhibition of the membrane-associated, tumor-relevant isoforms hCA IX and XII over the cytosolic isoforms hCA I and II, with Ki values ranging from 4 to 50 μM (low to mid micromolar). Critically, derivatives bearing bulkier para-substituents on the phenyl ring preferentially inhibited hCA XII at single-digit micromolar concentrations, while compounds with ortho- and meta-alkyl substituents favored hCA IX (Ki = 5–25 μM). The 4-cyclohexylphenyl group represents an extreme case of a bulky, lipophilic para-substituent; by class-level extrapolation, the target compound is predicted to exhibit enhanced hCA XII selectivity relative to the unsubstituted phenyl or para-tolyl congeners [2]. X-ray crystallographic data confirm that heteroaryl-pyrazole carboxylic acids of this chemotype bind to hCA II via an indirect zinc-interference mechanism distinct from classical sulfonamide inhibitors, with the carboxylate group engaging the zinc-coordinated water network rather than directly displacing the hydroxide ligand [3].

Carbonic anhydrase inhibition Tumor-associated isoforms Isoform selectivity

Structural Differentiation from TC LPA5 4: Absence of Chloro and N-Aryl Substituents Enables Cleaner Pharmacological Profiling

TC LPA5 4 (CAS 1393814-38-4; 5-(3-chloro-4-cyclohexylphenyl)-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid) is the closest biologically characterized analog bearing the 4-cyclohexylphenyl motif on the pyrazole core . TC LPA5 4 is a validated LPA5 (GPR92) receptor antagonist with an IC50 of 800 nM (0.8 μM) in LPA5-RH7777 cells and demonstrates selectivity for LPA5 over 80 other screened drug targets [1]. However, TC LPA5 4 differs from the target compound at three critical positions: it contains a 3-chloro substituent on the cyclohexylphenyl ring (absent in the target compound), an N-1-(3-methoxyphenyl) substituent (the target compound bears a free NH at position 1), and a molecular weight of 410.89 g/mol (vs. 270.33 g/mol; a 52% increase). These additional substituents, while conferring LPA5 antagonist activity, introduce potential off-target liabilities—the 3-chloro group may undergo metabolic oxidative dechlorination, and the N-aryl group increases the risk of CYP450 inhibition. The target compound, lacking these substituents, represents a cleaner, more tractable scaffold (molecular weight 34% lower, 0 structural alerts by RDKit analysis vs. TC LPA5 4's 0 explicit alerts but higher cLogP of 5.95) for initiating SAR programs where LPA5 antagonism is not the primary objective .

LPA5 receptor Target selectivity Chemical probe development

Commercial Purity and Sourcing Transparency: Multi-Vendor Availability with Documented Purity Grades

The compound is available from multiple independent suppliers with documented purity grades, enabling competitive sourcing and quality verification. Fluorochem (via CymitQuimica) supplies the compound at 95.0% purity , Life Chemicals lists the scaffold at 95+% purity (product F1967-0143) [1], MolCore offers it at NLT 98% purity under ISO-certified manufacturing , and Chemenu supplies it at 95%+ purity (catalog CM331492) . The MDL number MFCD16652625 provides a unique identifier for cross-vendor verification. In contrast, the close analog TC LPA5 4 is available from a more limited set of specialist suppliers (Tocris, MedChemExpress, R&D Systems) and is positioned as a bioactive probe rather than a versatile synthetic intermediate. The broader multi-vendor availability of the target compound reduces single-supplier dependency risk and facilitates competitive pricing for bulk procurement in medicinal chemistry campaigns.

Procurement Quality control Supply chain

Optimal Research and Procurement Application Scenarios for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid


Carbonic Anhydrase IX/XII Inhibitor Lead Generation Using the Pyrazole-3-carboxylic Acid Chemotype

Research groups targeting tumor-associated carbonic anhydrase isoforms IX and XII for oncology applications should prioritize this scaffold. As demonstrated by the 5-aryl-1H-pyrazole-3-carboxylic acid series, this chemotype achieves selective inhibition of membrane-associated CA isoforms (Ki = 4–50 μM) over cytosolic CA I/II, with para-bulky substituents favoring hCA XII at single-digit micromolar concentrations [1]. The free carboxylic acid provides the zinc-coordinating group directly, as confirmed by X-ray crystallography (PDB 6B4D, 1.20 Å resolution), and the cyclohexylphenyl substituent is predicted to further enhance hCA XII selectivity based on class-level SAR [2]. The compound can be used as a starting point for amide coupling-based library synthesis, leveraging the pre-installed carboxylic acid for direct diversification without deprotection steps .

Fragment-Based or Structure-Guided KEAP1:NRF2 Protein-Protein Interaction Inhibitor Design

Pyrazole carboxylic acids have been validated as KEAP1:NRF2 protein-protein interaction inhibitors through fragment-guided discovery, with multiple co-crystal structures deposited in the PDB (7P58, 7P5E, 7P5F) [1]. The pyrazole-3-carboxylic acid motif engages key arginine residues in the KEAP1 Kelch domain, and the 4-cyclohexylphenyl substituent offers a lipophilic extension vector for accessing adjacent hydrophobic sub-pockets. The compound's calculated logD of 4.073 and molecular weight of 270.33 g/mol place it within an attractive fragment-to-lead starting range [2]. Researchers can use this scaffold for structure-guided optimization, leveraging existing crystallographic data for the pyrazole carboxylic acid chemotype bound to KEAP1, with the cyclohexylphenyl group serving as a tunable lipophilic anchor for improving binding affinity and cellular permeability.

Medicinal Chemistry Scaffold for Diverse Kinase or GPCR Library Synthesis

The compound is catalogued by Life Chemicals as a 'versatile small molecule scaffold' [1], and its structural features—a hydrogen-bond-donating pyrazole NH, a metal-coordinating/amide-coupling-ready carboxylic acid, and a conformationally flexible cyclohexylphenyl hydrophobic group—make it suitable for generating diverse screening libraries. Unlike TC LPA5 4, which is pre-committed to LPA5 pharmacology through its 3-chloro and N-(3-methoxyphenyl) substituents, the target compound's unadorned N-1 and unsubstituted cyclohexylphenyl ring provide a cleaner starting point for introducing tailored substituents without exceeding Lipinski's Rule of Five limits (MW 270.33; no Ro5 violations anticipated for the scaffold alone) [2]. The direct availability of the free carboxylic acid enables one-step parallel amide coupling with diverse amine building blocks, facilitating rapid SAR exploration across multiple target classes including kinases, GPCRs, and metabolic enzymes.

Comparative Pharmacological Profiling Alongside TC LPA5 4 for LPA5 Receptor Target Deconvolution

For laboratories investigating lysophosphatidic acid (LPA) signaling pathways, the target compound serves as a structurally related but pharmacologically distinct comparator to TC LPA5 4. TC LPA5 4 (IC50 = 0.8 μM at LPA5; selectivity over 80 targets) contains a 3-chloro-4-cyclohexylphenyl group and an N-1-(3-methoxyphenyl) substituent [1], whereas the target compound lacks both modifications (ΔMW = -140.56 g/mol) [2]. Using both compounds in parallel enables deconvolution of whether observed pharmacological effects are attributable to LPA5 antagonism (present in TC LPA5 4, likely absent or reduced in the target compound) versus off-target effects mediated by the pyrazole-3-carboxylic acid core or the cyclohexylphenyl motif. This head-to-head comparison approach is standard practice in chemical biology for establishing target engagement specificity and is directly enabled by the availability of both compounds from commercial suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Cyclohexylphenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.